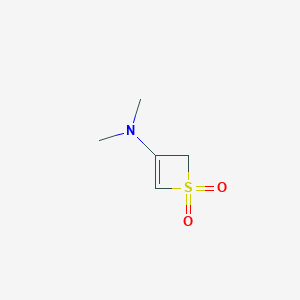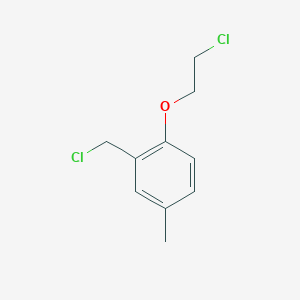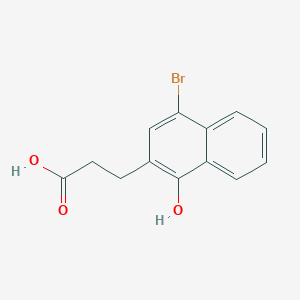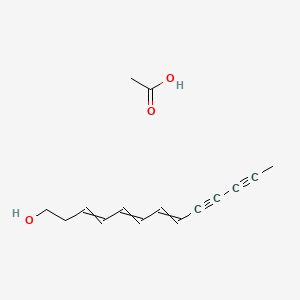
n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide: is a chemical compound with the molecular formula C5H9NO2S and a molecular weight of 147.198 g/mol . This compound is known for its unique structure, which includes a thietane ring with a sulfone group and a dimethylamine substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide typically involves the reaction of thietane 1,1-dioxide with dimethylamine. One common method includes the dichlorination of thietane 1,1-dioxide followed by dehydrochlorination . The reaction conditions often involve the use of carbanions, amines, alcohols, and thiols to give 3-substituted thietane or 2H-thiete 1,1-dioxides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly employed.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted thietane or 2H-thiete derivatives.
Scientific Research Applications
n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide involves its interaction with molecular targets through its sulfone and dimethylamine groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
3-Chloro-2H-thiete 1,1-dioxide: Prepared by dichlorination of thietane 1,1-dioxide followed by dehydrochlorination.
Thietane 1,1-dioxide: A precursor in the synthesis of n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide.
Uniqueness: this compound is unique due to its specific combination of a thietane ring with a sulfone group and a dimethylamine substituent. This structure imparts distinctive chemical properties and reactivity, making it valuable in various scientific research applications .
Properties
CAS No. |
1599-35-5 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
N,N-dimethyl-1,1-dioxo-2H-thiet-3-amine |
InChI |
InChI=1S/C5H9NO2S/c1-6(2)5-3-9(7,8)4-5/h3H,4H2,1-2H3 |
InChI Key |
UKFZZEHICMCYPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)


![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)



![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)




![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
